1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid
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Overview
Description
1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protective group for amino acids.
Preparation Methods
The synthesis of 1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid typically involves multiple steps, starting from the corresponding protected amino acid. One common method involves the use of sodium azide (NaN3) and isobutoxycarbonyl chloride (IBC-Cl) or acid chloride in a mixed anhydride reaction . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorenylmethoxycarbonyl (Fmoc) group plays a crucial role in protecting amino acids during peptide synthesis, preventing unwanted side reactions. The compound’s unique structure allows it to form stable complexes with its targets, thereby modulating their activity.
Comparison with Similar Compounds
1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid can be compared with other similar compounds, such as:
- 1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16-pentaoxa-4-azanonadecan-19-oic acid
- (((9H-Fluoren-9-yl)methoxy)carbonyl)-L-cysteine
- 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-methyl-1H-pyrrole-2-carboxylic acid
These compounds share the fluorenylmethoxycarbonyl (Fmoc) group but differ in their overall structure and specific applications. The uniqueness of this compound lies in its bicyclic heptane core, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C23H23NO5 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid |
InChI |
InChI=1S/C23H23NO5/c25-21(26)19-12-29-23(9-14(19)10-23)13-24-22(27)28-11-20-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20/h1-8,14,19-20H,9-13H2,(H,24,27)(H,25,26) |
InChI Key |
CPCLRALFMVABPD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(OCC2C(=O)O)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
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